Rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane is a bicyclic organic compound characterized by its unique molecular structure and stereochemistry. Its molecular formula is , and it has a molecular weight of approximately 136.234 g/mol. The compound features a bicyclo[3.1.1] framework, which consists of two bridged cyclopentane rings, with three methyl groups attached at the 2, 6, and 6 positions of the bicyclic structure. This configuration contributes to its distinctive chemical properties and reactivity.
The compound is primarily known for its occurrence in nature, particularly in essential oils such as pine oil, where it contributes to the characteristic scent of pine trees. It is also used as a building block in organic synthesis due to its structural complexity.
Research indicates that rel-(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane exhibits various biological activities:
Several synthetic methods have been developed for the preparation of rel-(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane:
Rel-(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane finds applications across various fields:
Interaction studies involving rel-(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane have explored its effects on biological systems:
Several compounds share structural similarities with rel-(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R)-α-Pinene | Natural terpene found in pine trees; significant for its aroma and flavor properties. | |
| (1S)-2,6,6-Trimethylbicyclo[3.1.1]heptane | Stereoisomer differing at specific chiral centers; exhibits distinct biological activity profiles. | |
| 2,6-Dimethylbicyclo[3.1.0]hexane | Similar bicyclic structure but lacks the additional methyl group at position 6; different reactivity patterns. |
The uniqueness of rel-(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane lies in its specific stereochemistry and the presence of three methyl groups at strategic positions within the bicyclic framework, which significantly influences its chemical reactivity and biological activity compared to similar compounds.